molecular formula C18H20FN5O4 B10761543 Gemifloxacin, (S)- CAS No. 765900-93-4

Gemifloxacin, (S)-

Número de catálogo: B10761543
Número CAS: 765900-93-4
Peso molecular: 389.4 g/mol
Clave InChI: ZRCVYEYHRGVLOC-NOTZLVJDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:

    Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.

    Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.

Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.

    Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Community-Acquired Pneumonia (CAP)
    • Gemifloxacin has demonstrated significant efficacy in treating CAP. A multicenter study showed a clinical success rate of 87.6% in patients treated with Gemifloxacin compared to 81.1% for trovafloxacin, indicating superior effectiveness . The drug has been particularly effective against Streptococcus pneumoniae, including multidrug-resistant strains .
  • Acute Exacerbation of Chronic Bronchitis
    • In patients experiencing acute exacerbations, Gemifloxacin provided effective treatment options, showing high clinical success rates and minimal side effects . Its once-daily dosing regimen enhances patient compliance compared to other antibiotics.
  • Infections Caused by Quinolone-Resistant Strains
    • Research indicates that Gemifloxacin retains activity against strains of Streptococcus pneumoniae that exhibit low-level quinolone resistance. In animal models, it has shown high efficacy against both wild-type and mutant strains of bacteria .

Case Studies

  • Adverse Effects : A case study reported a 33-year-old male who developed fever and maculopapular rash after prophylactic use of Gemifloxacin. The symptoms resolved upon discontinuation of the drug, highlighting the need for monitoring adverse effects associated with fluoroquinolones .
  • Tuberculosis Treatment Delay : Another study examined the effects of Gemifloxacin in patients with culture-confirmed pulmonary tuberculosis. It was found that the antibiotic could potentially delay standard tuberculosis treatment, necessitating careful consideration in its use for suspected cases .

Comparative Efficacy

Gemifloxacin has been compared with other fluoroquinolones such as moxifloxacin and trovafloxacin. It has shown superior activity against certain pathogens while maintaining a favorable safety profile. For instance, studies indicated that Gemifloxacin had fewer adverse effects related to ECG changes compared to moxifloxacin .

Summary Table: Efficacy and Safety Profile

Study Condition Efficacy (%) Adverse Effects Notes
CAP87.6 (Gemifloxacin) vs 81.1 (Trovafloxacin)Minimal transient liver function abnormalitiesEffective against multidrug-resistant strains
Chronic Bronchitis96.1 successful clinical responseFew reported adverse eventsOnce-daily dosing improves compliance
Quinolone ResistanceHigh survival rates in modelsNone significant reportedEffective against resistant strains
Adverse EffectsN/AFever, rash, elevated liver enzymesMonitoring required for side effects

Análisis De Reacciones Químicas

Coupling Reaction and Deprotection

The synthesis of gemifloxacin mesylate involves a two-step process to minimize impurities ( ):

  • Coupling Reaction :

    • Reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with a Boc-protected intermediate in acetonitrile/water solvent containing triethylamine.

    • Protection : The primary amino group is shielded using di-tert-butyl dicarbonate (Boc), reducing byproduct formation (impurity 8 ) to <0.1% ( ).

    • Yield : >90% for the intermediate compound.

  • Deprotection and Salt Formation :

    • Treating the intermediate with methanesulfonic acid (CH3_3SO3_3H) removes the Boc group and forms the mesylate salt in a single step.

    • Final Yield : ~94.8% after recrystallization ( ).

Oximation and Oxidation

  • Oximation : Methoxamine hydrochloride introduces the methoxyimino group in methanol with sodium acetate, forming the oxime intermediate ( ).

  • Oxidation : Jones reagent (CrO3_3/H2_2SO4_4) oxidizes alcohol intermediates to ketones, critical for constructing the pyrrolidine ring ( ).

Table 1: Key Synthetic Reaction Conditions

StepReagents/ConditionsOutcomeYieldSource
CouplingAcetonitrile/H2_2O, triethylamine, 70°CBoc-protected intermediate>90%
Deprotection/SaltCH3_3SO3_3H, ethyl acetateGemifloxacin mesylate94.8%
OximationMethoxamine HCl, NaOAc, MeOHOxime intermediate95%
OxidationJones reagent (CrO3_3/H2_2SO4_4)Ketone formation89%

Spectrophotometric Methods

  • NBD-Cl Coupling :
    Gemifloxacin reacts with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions (borate buffer, pH 9) at 70°C, forming a yellow chromogen measured at 466 nm ( ).

    • Linear Range : 0.5–8.0 µg/mL.

    • Limit of Detection (LOD) : 0.12 µg/mL.

  • Phosphomolybdic Acid (PMA) Complexation :
    Forms a 1:1 charge-transfer complex with PMA, detectable via spectrophotometry (794 nm) or conductometry ( ).

    • Stoichiometry : 1:1 (GEM:PMA).

    • Application : Quantification in tablets and urine with >99% recovery ( ).

Table 2: Analytical Reaction Parameters

MethodReagentλ (nm)Linear Range (µg/mL)LOD (µg/mL)Source
NBD-ClNBD-Cl, pH 94660.5–8.00.12
PMA ComplexPMA7942–220.18

Photodegradation

Gemifloxacin exhibits photosensitivity, decomposing under UV light to form photoproducts. While specific degradation pathways are not fully detailed in the literature, the FDA warns of potential phototoxicity ( ).

Acid/Base Hydrolysis

  • Acidic Conditions : Protonation of the primary amino group occurs, altering solubility.

  • Alkaline Conditions : Hydrolysis of the oxime and ester moieties is observed, reducing stability ( ).

Impurities and By-products

Key Impurities :

  • Compound 8 : A byproduct formed during coupling (6–12% in unoptimized processes), eliminated via salt formation and recrystallization ( ).

  • N-Acetyl Gemifloxacin : A minor metabolite (<10%) formed via hepatic metabolism ( ).

Table 3: Impurity Profile

ImpuritySourceMitigation StrategySource
Compound 8Side reaction during couplingBoc protection, recrystallization
N-Acetyl derivativeHepatic metabolismNot clinically significant

Reaction with Biological Targets

Gemifloxacin inhibits bacterial DNA gyrase and topoisomerase IV via:

  • Chelation of magnesium ions at the enzyme-DNA interface.

  • Formation of hydrogen bonds with conserved serine residues (e.g., Ser-83 in E. coli gyrase) ( ).

Propiedades

Número CAS

765900-93-4

Fórmula molecular

C18H20FN5O4

Peso molecular

389.4 g/mol

Nombre IUPAC

7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1

Clave InChI

ZRCVYEYHRGVLOC-NOTZLVJDSA-N

SMILES isomérico

CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

SMILES canónico

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Solubilidad

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.